molecular formula C9H16ClNO B14662006 1,2,3,6,7,8,9,9a-Octahydroquinolizin-4-one;hydrochloride CAS No. 38910-53-1

1,2,3,6,7,8,9,9a-Octahydroquinolizin-4-one;hydrochloride

Cat. No.: B14662006
CAS No.: 38910-53-1
M. Wt: 189.68 g/mol
InChI Key: JLVNGYUYANYTLS-UHFFFAOYSA-N
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Description

1,2,3,6,7,8,9,9a-Octahydroquinolizin-4-one;hydrochloride is a chemical compound that belongs to the class of quinolizidine alkaloids. These compounds are known for their diverse biological activities and are often found in various natural products. The hydrochloride form of this compound is typically used to enhance its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,6,7,8,9,9a-Octahydroquinolizin-4-one;hydrochloride can be achieved through several synthetic routes. One common method involves the hydrogenation of isoquinoline derivatives. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under high pressure and temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,2,3,6,7,8,9,9a-Octahydroquinolizin-4-one;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolizidine derivatives.

    Reduction: Further reduction can lead to fully saturated quinolizidine compounds.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a catalyst such as Pd/C is commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.

Major Products

    Oxidation: Quinolizidine derivatives with varying degrees of unsaturation.

    Reduction: Fully saturated quinolizidine compounds.

    Substitution: N-substituted quinolizidine derivatives.

Scientific Research Applications

1,2,3,6,7,8,9,9a-Octahydroquinolizin-4-one;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex alkaloids and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 1,2,3,6,7,8,9,9a-Octahydroquinolizin-4-one;hydrochloride involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: Another quinolizidine alkaloid with similar structural features.

    Decahydroisoquinoline: A fully saturated derivative of isoquinoline.

    Quinolizidine: The parent compound of the quinolizidine alkaloid family.

Uniqueness

1,2,3,6,7,8,9,9a-Octahydroquinolizin-4-one;hydrochloride is unique due to its specific hydrogenation pattern and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly useful in various research and industrial applications.

Properties

CAS No.

38910-53-1

Molecular Formula

C9H16ClNO

Molecular Weight

189.68 g/mol

IUPAC Name

1,2,3,6,7,8,9,9a-octahydroquinolizin-4-one;hydrochloride

InChI

InChI=1S/C9H15NO.ClH/c11-9-6-3-5-8-4-1-2-7-10(8)9;/h8H,1-7H2;1H

InChI Key

JLVNGYUYANYTLS-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(C1)CCCC2=O.Cl

Origin of Product

United States

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